molecular formula C22H25N3O4 B2565917 N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1351620-44-4

N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2565917
CAS No.: 1351620-44-4
M. Wt: 395.459
InChI Key: BLRBAXXLIKJZLB-UHFFFAOYSA-N
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Description

N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a high-purity research compound designed for investigative studies in biochemistry and pharmacology. This ethanediamide derivative features a unique molecular architecture containing both 2-oxopyrrolidine and hydroxy phenylpropyl moieties, which may contribute to its biological activity and binding properties. The compound's structural complexity suggests potential applications as a molecular scaffold in medicinal chemistry research and as a reference standard in analytical studies. Researchers may employ this compound in enzyme inhibition assays, receptor binding studies, and cellular signaling pathway investigations, particularly those focused on neurological and inflammatory processes. The presence of both hydrogen bond donor and acceptor sites in its molecular structure enables specific interactions with biological targets, while the aromatic systems may facilitate hydrophobic binding. This product is provided with comprehensive analytical characterization data to ensure research reproducibility. Strictly for research purposes in laboratory settings only. Not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling protocols for laboratory chemicals.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15-10-11-17(13-18(15)25-12-6-9-19(25)26)24-21(28)20(27)23-14-22(2,29)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,29H,6,9,12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBAXXLIKJZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxy-phenylpropyl and pyrrolidinyl-phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural analogs from the literature allow for preliminary comparisons.

Comparison with 3-Chloro-N-phenyl-phthalimide ()

  • Core Structure :
    • Target Compound: Ethanediamide (oxamide) backbone.
    • 3-Chloro-N-phenyl-phthalimide: Phthalimide core with a chloro substituent.
  • Key Functional Groups :
    • The target compound features hydroxyl, methyl, and 2-oxopyrrolidinyl groups, while 3-chloro-N-phenyl-phthalimide has a chloro substituent and phenyl group.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, valued for thermal stability and mechanical strength in polymer applications.

Comparison with Pharmacopeial Amides ()

The compounds m, n, and o from Pharmacopeial Forum share structural motifs with the target compound:

  • Core Structure :
    • All feature multi-substituted amide backbones.
  • Substituents: Target Compound: 2-Oxopyrrolidinyl (a five-membered lactam) and hydroxy-phenylpropyl groups. Compounds m/n/o: 2-Oxotetrahydropyrimidinyl (six-membered lactam) and dimethylphenoxy groups.
  • Functional Implications: The six-membered lactam in compounds m/n/o may enhance conformational flexibility compared to the five-membered lactam in the target compound. This difference could influence binding affinity in biological targets or solubility profiles.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
N'-(2-hydroxy-2-phenylpropyl)-[...]ethanediamide Ethanediamide 2-Hydroxy-2-phenylpropyl, 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl Drug design, supramolecular chemistry
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polymer synthesis
Pharmacopeial compounds m, n, o Complex amides 2-Oxotetrahydropyrimidinyl, dimethylphenoxy, diphenylhexan-yl Antimicrobial, anti-inflammatory

Biological Activity

N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hydroxyl group, a phenylpropyl moiety, and a pyrrolidine derivative. The presence of these functional groups is believed to contribute to its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. Notably, studies have shown that related compounds, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrate efficacy in various seizure models:

  • Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
  • Maximal Electroshock Test :
    • Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
    • Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
  • 6-Hz Psychomotor Seizure Model :
    • Mice: ED50 = 71.55 mg/kg (32 mA), 114.4 mg/kg (44 mA)

These findings suggest that the compound may interact with multiple neurotransmitter systems, including GABA_A receptors and serotonergic pathways, contributing to its anticonvulsant effects .

Safety Profile

The safety of the compound has been evaluated through cytotoxicity assays in cell lines such as HepG2 and H9c2, where it demonstrated no significant toxicity at concentrations up to 100 µM. Furthermore, mutagenicity assays indicated that the compound does not exhibit base substitution or frameshift mutagenicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the influence of various substituents on the phenyl ring and the olefin linker length on the anticonvulsant activity of cinnamamide derivatives. The amido moiety has been proposed as a pharmacophore essential for the observed biological effects .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayED50 (mg/kg)Route
AnticonvulsantFrings Audiogenic Seizure13.21i.p.
AnticonvulsantMaximal Electroshock (Mice)44.46i.p.
AnticonvulsantMaximal Electroshock (Rats)27.58i.p.
Anticonvulsant6-Hz Psychomotor Seizure71.55i.p.
CytotoxicityHepG2 Cell LineNo toxicity up toN/A
MutagenicityAmes TestNegativeN/A

The molecular mechanism underlying the anticonvulsant activity involves modulation of neurotransmitter systems, particularly through interactions with GABA_A receptors and other targets such as vanilloid receptors (TRPV1). These interactions are crucial for mediating the compound's effects on seizure thresholds and neuroprotection .

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